molecular formula C10H9N B025829 5,8-Dihydro-5,8-methanoquinoline CAS No. 108744-29-2

5,8-Dihydro-5,8-methanoquinoline

Cat. No. B025829
CAS RN: 108744-29-2
M. Wt: 143.18 g/mol
InChI Key: SCAVRLDHVKQLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydro-5,8-methanoquinoline is a chemical compound with the molecular formula C10H9N . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 5,8-Dihydro-5,8-methanoquinoline and similar compounds has been a subject of research. For instance, a method for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a biologically active molecule, has been developed and studied both theoretically and experimentally . Another study reported the synthesis of 5,14-dihydro-5,7,12,14-tetraazapentacene (DHTAP) molecules on a highly corrugated Cu(110)–(2 × 1)O surface .


Chemical Reactions Analysis

While specific chemical reactions involving 5,8-Dihydro-5,8-methanoquinoline were not found in the search results, a study mentioned the photoisomerization of a series of 5,8-dihydro-5,8methanoquinolines .

Scientific Research Applications

  • Central Nervous System Stimulant : 5,8-Methanoquinazolines fused with imidazoles, thiadiazoles, pyrimidines, and 1,3,5-triazine exhibit central nervous system stimulant activities. However, novel 5,8-methanoquinazolines and bornano-triazines fused with imidazole and pyrimidine did not show satisfactory central nervous system stimulant activities (Nagai et al., 1998); (Nagai et al., 2001).

  • Proton Hopping & Structural Diffusion : The stabilized Zundel ion in 8-hydroxyquinoline-5,7 disulphonic acid aids proton hopping in the first solvation shell, supporting structural diffusion mechanisms and charged complex migration through the hydrogen bond network (Venkatakrishnan et al., 2016).

  • Chemical and Electrochemical Behavior : 5,8-isoquinolinediones exhibit chemical and electrochemical behavior similar to those of their quinones, with amines and hydrogen bromide as potential adducts (Joulliéa & Puthenpurayil, 1969).

  • Preconcentration of Trace Elements : 5,8-polyquinolyl polydisulphide (PQPD) effectively preconcentrates trace elements from aqueous solutions with high recovery rates and low usage compared to quinoline-8-thiol (Vircavs et al., 1994).

  • Synthesis of Novel Compounds : Acid-catalyzed methanolysis of 7-formamido-2-methylquinoline-5,8-diones leads to the efficient synthesis of novel compounds, including 7-alkoxy-2-methylquinoline-5,8-diones and quinoline quinols (Behforouz et al., 1998).

  • Enantioselective Catalysis : Chiral 8-substituted 2-(2-methoxyphenyl) and 2-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methanoquinolines show up to 61% enantioselectivity in palladium-catalyzed allylic substitution and addition of diethylzinc to benzaldehyde. Similarly, lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolines produces enantiomerically pure 8-substituted tetrahydroquinolines with excellent yields (Chelucci et al., 2000); (Uenishi & Hamada, 2002).

  • Solubility and Thermodynamics : Solubility and thermodynamic studies of 5-nitro-8-hydroxyquinoline in various organic solvents can optimize the purification process (Cong et al., 2016).

  • Aromatic Nitrene Insertion Reactions : Intermolecular aromatic nitrene insertion reactions produce 8-amino-5,8′-iminobis(6-methoxyquinoline), with nitrenoid species playing a role in these reactions (Potts et al., 1975).

  • Nickel-Catalyzed Reactions : Nickel-catalyzed reactions of aromatic amides with bicyclic alkenes lead to cleavage of both C-H and C-N bonds, yielding methanofluoren-9-one and 1,4-epoxyfluoren-9-one derivatives (Skhiri & Chatani, 2019).

  • Cyclocondensation : Cyclocondensation of ()-exo-5,6-(isopropylidenedioxy)-3-(pyrrolidinomethylene)bicyclo[2.2.1]heptan-2-one with N-C-N dinucleophiles is explored for potential applications (Pérez-Castro et al., 2007).

Future Directions

The future directions in the research of 5,8-Dihydro-5,8-methanoquinoline and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in various fields .

properties

IUPAC Name

3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAVRLDHVKQLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dihydro-5,8-methanoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dihydro-5,8-methanoquinoline
Reactant of Route 2
5,8-Dihydro-5,8-methanoquinoline
Reactant of Route 3
5,8-Dihydro-5,8-methanoquinoline
Reactant of Route 4
5,8-Dihydro-5,8-methanoquinoline
Reactant of Route 5
5,8-Dihydro-5,8-methanoquinoline
Reactant of Route 6
5,8-Dihydro-5,8-methanoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.